molecular formula C19H34N4O4S B8223236 N-Biotinyl-N'-Boc-1,4-butanediamine

N-Biotinyl-N'-Boc-1,4-butanediamine

Cat. No.: B8223236
M. Wt: 414.6 g/mol
InChI Key: FHYIVBSOJVLBKD-DZKIICNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinyl-N’-Boc-1,4-butanediamine typically involves the reaction of biotin with N-Boc-1,4-butanediamine. The process begins with the protection of the amine group of 1,4-butanediamine using a Boc (tert-butoxycarbonyl) group. This is followed by the biotinylation of the protected amine using biotin-N-hydroxysuccinimide ester (biotin-NHS) under mild conditions .

Industrial Production Methods

Industrial production of N-Biotinyl-N’-Boc-1,4-butanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure high yield and purity of the final product .

Properties

IUPAC Name

tert-butyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O4S/c1-19(2,3)27-18(26)21-11-7-6-10-20-15(24)9-5-4-8-14-16-13(12-28-14)22-17(25)23-16/h13-14,16H,4-12H2,1-3H3,(H,20,24)(H,21,26)(H2,22,23,25)/t13-,14-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYIVBSOJVLBKD-DZKIICNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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